Nudicaucin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

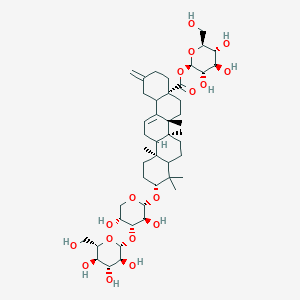

C46H72O17 |

|---|---|

Molecular Weight |

897.1 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C46H72O17/c1-21-9-14-46(41(57)63-40-35(55)33(53)31(51)26(19-48)60-40)16-15-44(5)22(23(46)17-21)7-8-28-43(4)12-11-29(42(2,3)27(43)10-13-45(28,44)6)61-38-36(56)37(24(49)20-58-38)62-39-34(54)32(52)30(50)25(18-47)59-39/h7,23-40,47-56H,1,8-20H2,2-6H3/t23?,24-,25+,26+,27?,28?,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,43-,44+,45+,46-/m1/s1 |

InChI Key |

WXWFCULTYPZHJI-CTQVCNLXSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H](C(C1CC[C@]3(C2CC=C4[C@@]3(CC[C@]5(C4CC(=C)CC5)C(=O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)C)C)(C)C)O[C@@H]7[C@H]([C@@H]([C@@H](CO7)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC=C6C3(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Nudicaulin A

For Researchers, Scientists, and Drug Development Professionals

Nudicaulin A, also referred to as Nudicaulin I, is a unique plant pigment responsible for the yellow coloration in the petals of species such as the Iceland poppy (Papaver nudicaule).[1][2][3] This document provides a comprehensive overview of its chemical structure, elucidated through extensive spectroscopic and synthetic efforts.

Core Chemical Structure

Nudicaulin A is classified as a flavoalkaloid, a specialized group of natural products characterized by a hybrid structure derived from both flavonoid and indole (B1671886) precursors.[1][4] The core aglycon (non-sugar) portion of Nudicaulin A possesses a complex pentacyclic indole alkaloid skeleton. Following structural revision, the definitive aglycon structure was identified as 12-(4-hydroxyphenyl)-3,11-dihydrobenzofuro[2',3':1]cyclopenta[1,2-b]indole-5,7,11-triol.

Nudicaulin A is a glycosidic compound, meaning it has sugar molecules attached to its core structure. Specifically, carbohydrate units are linked to the aglycon through oxygen atoms. The absolute configuration of the two chiral centers in Nudicaulin A (Nudicaulin I) has been determined to be (3S,11R). It exists as one of a pair of diastereomers, the other being Nudicaulin II, which has the (3R,11S) configuration.

| Compound | Systematic Name of Aglycon | Absolute Configuration | Key Precursors |

| Nudicaulin A (I) | 12-(4-hydroxyphenyl)-3,11-dihydrobenzofuro[2',3':1]cyclopenta[1,2-b]indole-5,7,11-triol | (3S,11R) | Pelargonidin (B1210327) glycoside, Indole |

Biosynthesis and Precursors

The biosynthesis of Nudicaulin A is a fascinating example of metabolic convergence, combining two distinct pathways. Isotopic labeling experiments have confirmed that the molecule is assembled from a pelargonidin glycoside (from the flavonoid pathway) and free indole (from the tryptophan/indole pathway). The final step involves a spontaneous, pH-dependent fusion of these two precursors.

The logical flow of the biosynthetic origin can be visualized as follows:

Caption: Biosynthetic pathway of Nudicaulin A.

Experimental Protocols for Structural Elucidation

The determination of Nudicaulin A's intricate structure relied on a combination of advanced analytical techniques.

1. Isolation and Purification:

-

Extraction: Petals of P. nudicaule were extracted with solvents such as aqueous methanol (B129727) to isolate the pigments.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) was employed for the separation and purification of individual nudicaulin compounds from the crude extract.

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): A suite of NMR experiments was critical for determining the connectivity and stereochemistry of the molecule.

-

¹H NMR and ¹³C NMR: Provided information on the proton and carbon environments.

-

COSY (Correlation Spectroscopy): Established proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identified long-range correlations between protons and carbons, which was essential for connecting the indole and flavonoid-derived substructures and for determining the attachment points of the sugar units.

-

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provided through-space correlations between protons, which was crucial for assigning the relative configuration of the diastereomers.

-

-

Mass Spectrometry (MS):

-

UPLC-HRMS (Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry): Used to determine the accurate molecular mass and elemental composition of nudicaulins and their biosynthetic intermediates.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Experimental CD spectra were compared with quantum-chemical calculations to definitively assign the absolute configuration of the chiral centers.

-

The experimental workflow for identifying the structure is outlined below:

Caption: Workflow for Nudicaulin A structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of nudicaulin structural variants in flowers of papaveraceous species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Nudicaulin A: A Technical Guide on its Discovery, Origin, and Biological Potential

Abstract

Nudicaulin A, a unique indole-flavonoid hybrid alkaloid, is a prominent yellow pigment found in the petals of the Iceland poppy (Papaver nudicaule). This technical guide provides a comprehensive overview of the discovery, botanical origin, and biosynthesis of Nudicaulin A. It details generalized experimental protocols for its isolation, characterization, and the evaluation of its potential biological activities. While specific quantitative data for Nudicaulin A's bioactivity remains limited in publicly accessible literature, this document compiles relevant information on its derivatives and related compounds to offer insights for researchers, scientists, and drug development professionals.

Discovery and Origin

Nudicaulin A was first identified as one of the principal pigments responsible for the vibrant yellow coloration of Papaver nudicaule petals.[1] It belongs to a rare class of natural products known as indole-flavonoid hybrid alkaloids.[2] These compounds are of significant interest due to their unique chemical structures, which combine features of two major classes of plant secondary metabolites.

Botanical Source: Papaver nudicaule (Iceland Poppy) Location: Petals of the yellow-flowering cultivars.[1] Chemical Class: Indole-Flavonoid Hybrid Alkaloid.[2]

Biosynthesis of Nudicaulin A

The biosynthesis of Nudicaulin A is a fascinating example of the convergence of two distinct metabolic pathways: the flavonoid and the indole (B1671886)/tryptophan pathways.[1][3] The final step in its formation involves a spontaneous fusion of pelargonidin (B1210327) glycosides and free indole under acidic conditions within the petal cells.[2]

Biosynthesis of Nudicaulin A.

Experimental Protocols

Isolation and Purification of Nudicaulin A from Papaver nudicaule Petals (General Protocol)

Isolation and Purification Workflow.

Methodology:

-

Extraction: Fresh petals of Papaver nudicaule are macerated in an acidified methanol solution (e.g., 0.1% HCl in methanol) to efficiently extract the alkaloids and prevent degradation.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

Solid-Phase Extraction (SPE): The crude extract is redissolved in an appropriate solvent and subjected to SPE using a C18 cartridge.

-

Loading: The sample is loaded onto the pre-conditioned cartridge.

-

Washing: The cartridge is washed with acidified water to remove highly polar impurities.

-

Elution: Nudicaulin A is eluted using a gradient of increasing methanol concentration in acidified water. The yellow-colored fractions are collected.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The collected fractions are further purified by preparative HPLC on a C18 column to isolate pure Nudicaulin A.

Structural Characterization of Nudicaulin A

The structure of Nudicaulin A is elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are employed to determine the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of Nudicaulin A.

In Vitro Bioactivity Assays (General Protocols)

The potential of Nudicaulin A to inhibit the growth of cancer cells can be assessed using the following assays.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Nudicaulin A for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

SRB Assay (Sulphorhodamine B):

-

Cell Seeding and Treatment: Similar to the MTT assay.

-

Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is washed away.

-

Solubilization: The bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement: Absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell density, and the IC₅₀ value is calculated.

The ability of Nudicaulin A to inhibit the growth of bacteria and fungi can be determined using these methods.

Broth Microdilution Method:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: Nudicaulin A is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC), the lowest concentration of Nudicaulin A that prevents visible growth, is determined visually or by measuring absorbance.[5][6]

Disc Diffusion Method:

-

Inoculation of Agar (B569324) Plate: A standardized microbial inoculum is uniformly spread on an agar plate.

-

Application of Discs: Sterile paper discs impregnated with known concentrations of Nudicaulin A are placed on the agar surface.

-

Incubation: The plate is incubated to allow for microbial growth and diffusion of the compound.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured.

Quantitative Data

Specific quantitative data on the antiproliferative (IC₅₀) and antimicrobial (MIC) activities of Nudicaulin A are not extensively reported in the available scientific literature. However, studies on derivatives of Nudicaulin and other indole alkaloids provide a basis for its potential bioactivity.

Table 1: Antiproliferative Activity of Selected Indole Alkaloids (for reference)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Flavopereirine | HCT116 (Colon) | 8.15 | [7] |

| Flavopereirine | HT29 (Colon) | 9.58 | [7] |

| Ervachinine A | HL-60 (Leukemia) | ~0.84-4.63 | [8] |

| Tabersonine | SW480 (Colon) | 4.6 | [8] |

Table 2: Antimicrobial Activity of Selected Indole Alkaloids (for reference)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole Alkaloid Derivative | Staphylococcus aureus | Data not specified | [7] |

| Indole Alkaloid Derivative | Escherichia coli | Data not specified | [7] |

Note: The data presented in these tables are for related indole alkaloids and are intended to provide a comparative context for the potential activity of Nudicaulin A. Further research is required to determine the specific IC₅₀ and MIC values for Nudicaulin A.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which Nudicaulin A may exert antiproliferative effects are yet to be elucidated. However, based on the known activities of other indole and flavonoid compounds, several potential signaling pathways could be targeted.

Hypothesized Anticancer Mechanisms.

Many indole alkaloids, such as vinca (B1221190) alkaloids, are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][9][10][11] Flavonoids have been reported to modulate various signaling pathways involved in cancer progression, including the MAPK, NF-κB, and PI3K/Akt pathways.[12] Given its hybrid structure, Nudicaulin A may exhibit a multi-targeted mechanism of action, a desirable characteristic for anticancer agents.[13][14] Further research is necessary to confirm the specific molecular targets and signaling pathways affected by Nudicaulin A in cancer cells.

Conclusion

Nudicaulin A stands out as a structurally unique natural product with potential for further investigation in the field of drug discovery. This guide has summarized the current knowledge on its discovery, origin, and biosynthesis, and has provided a framework of experimental protocols for its study. The lack of extensive quantitative bioactivity data for Nudicaulin A itself highlights a significant area for future research. Elucidating its specific biological activities and mechanisms of action will be crucial in determining its therapeutic potential.

References

- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Integrated-Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nudicaucin A: A Technical Guide to its Isolation from Hedyotis nudicaulis and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotis nudicaulis, a plant with a history in traditional medicine, has emerged as a significant source of the novel triterpenoid (B12794562) saponin (B1150181), Nudicaucin A. This complex glycoside has garnered attention within the scientific community for its potential as a potent anticancer agent. This technical guide provides an in-depth overview of Hedyotis nudicaulis as the natural source of this compound, detailing its isolation, and exploring the current understanding of its mechanism of action against cancer cells. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product drug discovery and development.

Hedyotis nudicaulis: The Botanical Source

Hedyotis nudicaulis, also known by its synonym Launaea nudicaulis, is a perennial herb belonging to the Rubiaceae family. Traditionally, various species of the Hedyotis genus have been utilized in folk medicine for their purported anti-inflammatory, detoxifying, and anti-tumor properties. Phytochemical investigations have revealed that these plants are rich sources of bioactive compounds, including triterpenoids, flavonoids, and anthraquinones, which are believed to contribute to their therapeutic effects.

This compound: A Novel Triterpenoid Saponin

This compound is a triterpenoid saponin first isolated from the n-butanol extract of Hedyotis nudicaulis. Saponins (B1172615) are a class of naturally occurring glycosides known for their diverse biological activities, including cytotoxic effects against cancer cells. The complex structure of this compound, featuring a triterpenoid aglycone linked to sugar moieties, is central to its bioactivity.

Isolation of this compound: A Methodological Overview

The isolation of this compound from Hedyotis nudicaulis typically follows a bioassay-guided fractionation approach, a standard procedure in natural product drug discovery. This process involves the systematic separation of plant extracts into fractions with increasing purity, with each fraction being tested for its biological activity to guide the subsequent isolation steps.

General Experimental Protocol for Isolation

While the seminal 1998 paper by Konishi et al. details the definitive isolation, a generalized protocol based on common techniques for isolating triterpenoid saponins is outlined below.

a) Extraction:

-

Air-dried and powdered whole plants of Hedyotis nudicaulis are first defatted using a non-polar solvent like petroleum ether.

-

The defatted plant material is then subjected to exhaustive extraction with methanol (B129727) (MeOH).

-

The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

b) Solvent Partitioning:

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The cytotoxic activity of each fraction is evaluated, with triterpenoid saponins like this compound typically concentrating in the n-butanol fraction.

c) Chromatographic Purification:

-

The bioactive n-butanol fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography: The fraction is first separated on a silica (B1680970) gel column, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions showing promising activity are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

d) Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Bioassay-Guided Isolation

Caption: Bioassay-guided isolation workflow for this compound.

Anticancer Activity of Hedyotis nudicaulis Extracts

Multiple studies have demonstrated the cytotoxic potential of crude extracts from Hedyotis nudicaulis against various human cancer cell lines. This activity provides the rationale for the isolation of its bioactive constituents, such as this compound.

| Plant Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Methanolic Extract | MCF-7 (Breast) | 12.7 | |

| Methanolic Extract | Hep-G2 (Liver) | 24.5 | |

| Hexane Fraction (Rhizome) | WiDr (Colon) | 30.1 ± 3.5 | |

| Hexane Fraction (Rhizome) | Molt-4 (Leukemia) | 7.0 ± 0.6 | |

| Hexane Fraction (Fruit) | HeLa (Cervical) | 33.3 ± 2.7 |

Mechanism of Action of this compound (Hypothesized)

While specific experimental data on the molecular mechanisms of purified this compound are limited in the currently available literature, the known anticancer activities of other triterpenoid saponins allow for the formulation of a hypothesized mechanism of action. It is proposed that this compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Triterpenoid saponins are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Events in this compound-Induced Apoptosis (Hypothesized):

-

Modulation of Bcl-2 Family Proteins: this compound may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: MOMP triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the key executioners of apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Many natural products exert their anticancer effects by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing. It is plausible that this compound also possesses this activity.

An In-Depth Technical Guide to Nudicaucin A (CAS Number: 211815-97-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudicaucin A, a triterpenoid (B12794562) saponin (B1150181) identified by the CAS number 211815-97-3, is a natural product isolated from the plant Hedyotis nudicaulis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the methodologies employed for its study. While research on this compound is still in its nascent stages, this document collates the available scientific information to serve as a foundational resource for researchers and professionals in the field of drug discovery and development. The known antibacterial and cytotoxic properties of this compound are detailed, alongside a conspicuous absence of in-depth mechanistic studies and defined signaling pathway involvement, highlighting a significant area for future investigation.

Chemical Identity and Properties

This compound is classified as a triterpenoid saponin. Saponins are a diverse group of glycosides known for their surfactant properties and a wide range of biological activities. The core structure of this compound is a triterpenoid aglycone to which sugar moieties are attached.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 211815-97-3 |

| Molecular Formula | C₄₆H₇₂O₁₇ |

| Molecular Weight | 897.07 g/mol |

| Chemical Class | Triterpenoid Saponin |

| Source | Hedyotis nudicaulis |

| Synonyms | (3beta)-3-[(3-O-beta-D-Galactopyranosyl-alpha-L-arabinopyranosyl)oxy]-30-noroleana-12,20(29)-dien-28-oic acid beta-D-glucopyranosyl ester |

Biological Activity

Current research indicates that this compound possesses antibacterial and cytotoxic activities. However, the available data is limited and primarily qualitative.

Antibacterial Activity

This compound has been reported to exhibit weak antibacterial activity.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity | Quantitative Data |

| Bacillus subtilis M45 | Weakly Active | Not Available |

| Bacillus subtilis H17 | Weakly Active | Not Available |

Cytotoxic Activity

There are general reports suggesting that this compound has cytotoxic properties and is of interest as a potential lead compound in cancer research. It is proposed to interact with cellular targets to disrupt the growth of cancer cells. However, specific quantitative data, such as IC₅₀ values against various cancer cell lines, are not yet available in the public domain.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the currently accessible literature. However, based on standard laboratory practices for analogous compounds, the following methodologies are likely to be employed.

General Antibacterial Susceptibility Testing

A common method to determine the minimum inhibitory concentration (MIC) of a compound against bacteria is the broth microdilution method.

Workflow: Broth Microdilution Assay

Caption: Workflow for determining antibacterial activity.

General Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Workflow: MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity.

Signaling Pathways and Mechanism of Action

To date, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action in either bacterial or cancer cells. The general statement that it "interacts with cellular targets that disrupt cancer cell growth" remains to be elucidated through further molecular and cellular studies.

Logical Relationship: Current Knowledge Gap

Caption: The unknown mechanism of this compound.

Future Directions

The study of this compound presents a number of opportunities for further research. Key areas for future investigation include:

-

Quantitative Biological Evaluation: A comprehensive screening of this compound against a broad panel of bacterial strains and cancer cell lines to determine its potency and spectrum of activity (MIC and IC₅₀ values).

-

Mechanism of Action Studies: Elucidation of the molecular targets and mechanisms by which this compound exerts its antibacterial and cytotoxic effects.

-

Signaling Pathway Analysis: Investigation into the specific cellular signaling pathways that are modulated by this compound in cancer cells.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features required for its activity and to potentially develop more potent and selective compounds.

Conclusion

This compound is a triterpenoid saponin with preliminary evidence of antibacterial and cytotoxic activities. This technical guide has summarized the currently available information on this compound. The significant gaps in the understanding of its quantitative biological activity, mechanism of action, and effects on cellular signaling pathways underscore the need for further in-depth research. Such studies will be crucial in determining the potential of this compound as a therapeutic agent.

Unveiling Nudicaucin A: A Technical Guide for Researchers

An In-depth Examination of the Triterpenoid (B12794562) Saponin (B1150181) C₄₆H₇₂O₁₇

Nudicaucin A, a complex triterpenoid saponin with the molecular formula C₄₆H₇₂O₁₇, has emerged as a molecule of interest for the scientific community. This technical guide provides a comprehensive overview of its chemical properties, putative biological activities, and the experimental methodologies relevant to its study, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is characterized by a high molecular weight and a complex structure, typical of triterpenoid saponins (B1172615). Its identity is confirmed by its molecular formula, CAS number, and spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₂O₁₇ | [1][2][3] |

| Molecular Weight | 897.07 g/mol | [2] |

| CAS Number | 211815-97-3 | [1][2][] |

| Purity | ≥98% (by HPLC) | [1] |

| Chemical Family | Terpenoids | [3] |

Structure: The IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate[3]. Its complex structure consists of a triterpenoid aglycone linked to sugar moieties.

Botanical and Marine Sources

There is conflicting information in publicly available sources regarding the origin of this compound. One source identifies its botanical origin as Hedyotis nudicaulis, a plant in the Rubiaceae family[]. In contrast, another source suggests a marine origin, stating it is a diterpenoid isolated from marine nudibranchs that accumulate secondary metabolites from their diet of sponges[2]. Further primary literature is required to definitively confirm the natural source of this compound.

Known Biological Activities

Preliminary data suggests that this compound possesses modest biological activity. Research indicates weak antibacterial effects against Bacillus subtilis strains M45 and H17[]. Additionally, due to its classification as a saponin and some commercial descriptions, it is suggested to have cytotoxic properties that are of interest in cancer research[2]. However, detailed studies on its mechanism of action and efficacy are not yet available in the public domain.

Experimental Protocols

Isolation and Purification

The isolation of triterpenoid saponins from plant material typically involves the following workflow:

Caption: General workflow for the isolation of this compound.

Protocol Details:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol.

-

Partitioning: The crude extract is then partitioned between n-butanol and water to separate the saponin-rich fraction.

-

Chromatography: The butanol fraction is subjected to column chromatography on silica gel or reversed-phase (C18) columns.

-

Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).

Characterization

Thin-Layer Chromatography (TLC): TLC is a crucial technique for monitoring the purification process.

| Stationary Phase | Mobile Phase | Rf Value |

| Silica Gel | 75% Methanol | 0.25 |

| Silica Gel | Chloroform:Methanol (2:1) | 0.15 |

Data from BOC Sciences[]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used for the structural elucidation of this compound.

| Chemical Shift (δ) | Multiplicity | Assignment |

| 0.79 | s | Me |

| 0.83 | s | Me |

| 0.94 | s | Me |

| 1.04 | s | Me |

| 1.17 | s | Me |

| 4.28 | d (J = 7.3 Hz) | Ara-1 |

| 4.50 | d (J = 7.5 Hz) | Gal-1 |

| 4.61 | br s | H-29 |

| 5.32 | br t (J = ca 1.0 Hz) | H-12 |

| 5.36 | d (J = 8.0 Hz) | 28-Glu-1 |

Solvent: CD₃OD. Data from BOC Sciences[]

Potential Signaling Pathways

While specific signaling pathways affected by this compound have not been elucidated, the reported cytotoxic activity suggests potential interactions with pathways involved in cell proliferation and apoptosis. The general mechanisms of action for cytotoxic saponins often involve membrane permeabilization or induction of apoptosis through intrinsic or extrinsic pathways.

Caption: Putative signaling pathways for this compound's cytotoxic effects.

Future Directions

The conflicting information regarding the origin of this compound highlights the need for definitive studies to confirm its natural source. Furthermore, comprehensive biological screening is required to validate the preliminary findings of antibacterial and cytotoxic activities. Elucidation of its mechanism of action and identification of its molecular targets will be crucial for any future drug development efforts. The synthesis of this compound and its analogs could also provide a valuable platform for structure-activity relationship studies.

References

Tracing the Biosynthetic Pathway of Nudicaucin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudicaucin A, a triterpenoid (B12794562) saponin (B1150181) isolated from Hedyotis nudicaulis, belongs to a class of natural products with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the well-established principles of triterpenoid saponin biosynthesis in plants. It details the key enzymatic steps, precursor molecules, and regulatory networks. Furthermore, this guide outlines the detailed experimental protocols required to elucidate and confirm the specific pathway in Hedyotis nudicaulis. This document serves as a foundational resource for researchers aiming to investigate and engineer the production of this compound.

Introduction to this compound and Triterpenoid Saponins (B1172615)

This compound is a triterpenoid saponin, a class of glycosylated triterpenes.[1][2] Triterpenoids are a large and structurally diverse group of natural products derived from a 30-carbon precursor, 2,3-oxidosqualene (B107256).[3][4][5] Saponins are characterized by their soap-like foaming properties in aqueous solutions and a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The biosynthesis of these complex molecules involves a series of enzymatic reactions that build the carbon skeleton, introduce functional groups, and attach sugar moieties.

This compound Profile

| Property | Value |

| CAS Number | 211815-97-3 |

| Molecular Formula | C46H72O17 |

| Chemical Family | Triterpenoid Saponin |

| Source Organism | Hedyotis nudicaulis |

The Putative Biosynthetic Pathway of this compound

While the specific biosynthetic pathway of this compound has not been fully elucidated, it is proposed to follow the general pathway of triterpenoid saponin biosynthesis. This pathway can be divided into three main stages: the formation of the isoprene (B109036) precursors, the cyclization of 2,3-oxidosqualene to form the triterpenoid backbone, and the subsequent modifications of the backbone.

Stage 1: Synthesis of Isoprene Precursors

The biosynthesis of triterpenoids begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two independent pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. For the biosynthesis of cytosolic triterpenoids like this compound, the MVA pathway is the primary source of IPP and DMAPP.

Stage 2: Formation of the Triterpenoid Backbone

In the cytosol, two molecules of geranylgeranyl pyrophosphate (GGPP), formed from the condensation of IPP and DMAPP, are joined head-to-head to form the 30-carbon molecule squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SE). The cyclization of 2,3-oxidosqualene is the first committed and a key diversifying step in triterpenoid biosynthesis, catalyzed by oxidosqualene cyclases (OSCs). Different OSCs can produce a variety of triterpenoid skeletons. For the oleanane-type skeleton of this compound, a β-amyrin synthase (bAS) is the likely OSC involved.

Stage 3: Tailoring of the Triterpenoid Backbone

Following the formation of the β-amyrin backbone, a series of post-cyclization modifications occur. These reactions, catalyzed by cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), are responsible for the vast structural diversity of triterpenoid saponins.

-

Oxidation: P450s introduce hydroxyl groups and other functionalities onto the triterpenoid skeleton. This step is crucial for subsequent glycosylation.

-

Glycosylation: UGTs catalyze the attachment of sugar moieties to the hydroxylated aglycone (sapogenin). The number, type, and linkage of these sugar chains contribute significantly to the biological activity of the saponin.

The following diagram illustrates the proposed biosynthetic pathway leading to a generic triterpenoid saponin like this compound.

References

- 1. Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. benthamdirect.com [benthamdirect.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of Nudicaulin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaulin A, a member of the unique flavoalkaloidal pigments known as nudicaulins, is primarily isolated from the petals of Papaver nudicaule (Iceland poppy). These compounds are characterized by an indole (B1671886) moiety linked to a flavonoid core. While research on the direct biological activities of Nudicaulin A is in its nascent stages, preliminary studies on synthetic derivatives and crude extracts of P. nudicaule provide valuable insights into its potential therapeutic applications. This technical guide synthesizes the available data on the initial biological screening of nudicaulin derivatives and related extracts, providing a framework for future investigations into Nudicaulin A.

Quantitative Data Summary

The biological activities of synthetic, O-methylated nudicaulin derivatives have been evaluated for their antiproliferative and antimicrobial properties. The following tables summarize the quantitative data from these initial screenings.

Table 1: Antiproliferative and Cytotoxic Activity of Nudicaulin Derivatives

| Compound | Antiproliferative Activity GI₅₀ (µmol·L⁻¹) | Cytotoxicity IC₅₀ (µmol·L⁻¹) |

| Derivative 6 | 1.3 (HUVEC), 1.1 (K-562) | 3.4 (HeLa) |

| Derivative 7 | Lower than Derivative 6 | Lower than Derivative 6 |

| Derivative 8 | Lower than Derivative 6 | Lower than Derivative 6 |

| Derivative 9 | Lower than Derivative 6 | Lower than Derivative 6 |

| Derivative 10 | 2.2 (HUVEC), 1.0 (K-562) | 5.7 (HeLa) |

| Derivative 11 | 2.0 (HUVEC), 1.0 (K-562) | Not specified |

Data sourced from in vitro studies on synthetic O-methylated nudicaulin aglycon derivatives[1].

Table 2: Antimicrobial Activity of Nudicaulin Derivatives

| Compound | Bacterial Strain | Activity |

| Derivative 6 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |

| Derivative 7 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |

| Derivative 8 | Bacillus subtilis, Staphylococcus aureus (MRSA and non-MRSA), Mycobacterium vaccae | Marginal activity |

| Derivative 9 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |

| Derivative 10 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |

| Derivative 11 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |

High concentrations of 1 mg·mL⁻¹ were used for testing[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial screening of nudicaulin derivatives and P. nudicaule extracts.

Antiproliferative and Cytotoxicity Assays

Objective: To determine the antiproliferative and cytotoxic effects of synthetic nudicaulin derivatives on various cancer cell lines.

Cell Lines:

-

HUVEC (Human Umbilical Vein Endothelial Cells)

-

K-562 (Human myelogenous leukemia cell line)

-

HeLa (Human cervical cancer cell line)[1]

Methodology:

-

Compound Preparation: Nudicaulin derivatives were dissolved in dimethylsulfoxide (DMSO) to a stock concentration of 10 mg·mL⁻¹[1].

-

Cell Culture: The cell lines were cultured in appropriate media and conditions.

-

Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of the nudicaulin derivatives.

-

Incubation: Treated cells were incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability was assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ for antiproliferative activity) or 50% cell death (IC₅₀ for cytotoxicity) was calculated from dose-response curves[1].

Antimicrobial Assay

Objective: To evaluate the antibacterial and antifungal activity of synthetic nudicaulin derivatives.

Bacterial Strains:

-

Bacillus subtilis

-

Staphylococcus aureus (including MRSA and non-MRSA variants)

-

Escherichia coli

-

Pseudomonas aeruginosa

-

Enterococcus faecalis

-

Mycobacterium vaccae

Methodology:

-

Compound Preparation: Nudicaulin derivatives were dissolved in methanol (B129727) to a concentration of 1 mg·mL⁻¹.

-

Bacterial Culture: The bacterial strains were cultivated on a suitable agar (B569324) medium, such as Standard I Nutrient Agar (NA I), at 37°C.

-

Disk Diffusion Assay:

-

Sterile filter paper discs were impregnated with the test compound solution.

-

The discs were placed on agar plates previously inoculated with the bacterial strains.

-

The plates were incubated, and the diameter of the inhibition zone around each disc was measured.

-

-

Broth Microdilution Assay:

-

Serial dilutions of the compounds were prepared in a liquid growth medium in 96-well plates.

-

A standardized inoculum of the bacterial strain was added to each well.

-

The plates were incubated, and the minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anti-inflammatory Assay

Objective: To investigate the anti-inflammatory activity of Papaver nudicaule extracts by measuring the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line:

-

RAW264.7 (mouse macrophage cell line)

Methodology:

-

Extract Preparation: Ethanol extracts of the aerial parts of P. nudicaule were prepared.

-

Cell Culture and Treatment: RAW264.7 cells were cultured and treated with various concentrations of the plant extracts in the presence of LPS (a potent inflammatory stimulator).

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, was quantified in the cell culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2) Measurement: The level of PGE2 was determined using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Cytokine Analysis: The expression of pro-inflammatory cytokines such as IL-1β and IL-6 was measured at the mRNA level using RT-PCR and at the protein level using multiplex assays.

-

Western Blot Analysis: The activation of key inflammatory signaling proteins, such as NF-κB and STAT3, was assessed by detecting their phosphorylated forms using Western blotting.

-

Luciferase Reporter Assay: To further confirm the inhibition of NF-κB and STAT3, luciferase reporter gene assays were performed.

Signaling Pathways and Visualizations

Extracts from Papaver nudicaule have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Simplified NF-κB signaling pathway activated by LPS.

STAT3 Signaling Pathway

The STAT3 pathway is another key player in inflammation. Inflammatory cytokines, often induced by NF-κB, can activate STAT3. This leads to its phosphorylation, dimerization, and translocation to the nucleus, where it promotes the expression of genes involved in inflammation and cell survival.

References

Technical Guide: Antibacterial Activity of Launaea nudicaulis Extracts Against Bacillus subtilis

A Note on "Nudicaulin A" : Initial research into the topic of "Nudicaulin A" and its effect on Bacillus subtilis has revealed a common point of confusion. "Nudicaulin A" is a yellow pigment, specifically an indole (B1671886) alkaloid, isolated from the Iceland poppy (Papaver nudicaule)[1][2][3]. Current scientific literature does not contain evidence of its antibacterial activity against Bacillus subtilis. It is likely that the query refers to the medicinal plant Launaea nudicaulis , which has demonstrated antibacterial properties against various pathogens, including Bacillus subtilis. This guide will focus on the documented antibacterial activity of Launaea nudicaulis extracts.

Introduction

Launaea nudicaulis is a plant species that has been traditionally used in folk medicine and has been the subject of scientific investigation for its various biological activities, including its potential as a source of antimicrobial compounds. Extracts from this plant contain a variety of phytochemicals, such as flavonoids, terpenoids, and alkaloids, which are known to possess antibacterial properties[4][5]. This document provides a technical overview of the antibacterial activity of Launaea nudicaulis extracts against the Gram-positive bacterium Bacillus subtilis, summarizing the available quantitative data and outlining the experimental methodologies employed.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of Launaea nudicaulis extracts against Bacillus subtilis has been primarily evaluated using the disc diffusion method, which measures the zone of growth inhibition around a disc impregnated with the extract. While Minimum Inhibitory Concentration (MIC) data is limited in the reviewed literature, the zone of inhibition provides a quantitative measure of antibacterial potency.

Table 1: Zone of Inhibition of Launaea nudicaulis Methanolic Extract against Bacillus subtilis

| Plant Extract | Bacterial Strain | Method | Zone of Inhibition (mm) | Reference |

| Methanolic Extract | Bacillus subtilis | Disc Diffusion | 18.5 |

Experimental Protocols

The following section details the methodology for the disc diffusion assay, a standard procedure for screening the antibacterial activity of plant extracts.

3.1. Preparation of Launaea nudicaulis Methanolic Extract

-

Plant Material : Aerial parts of Launaea nudicaulis are collected, washed, and air-dried in the shade.

-

Grinding : The dried plant material is ground into a fine powder using a mechanical grinder.

-

Extraction : The powdered material is subjected to extraction with methanol, often using a Soxhlet apparatus, for a specified period (e.g., 24-48 hours) to ensure exhaustive extraction of phytochemicals.

-

Concentration : The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.

-

Storage : The resulting crude extract is stored at a low temperature (e.g., 4°C) until further use.

3.2. Disc Diffusion Assay for Antibacterial Susceptibility Testing

-

Bacterial Culture Preparation : A pure culture of Bacillus subtilis is grown in a suitable broth medium (e.g., Nutrient Broth) at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation : A sterile cotton swab is dipped into the standardized bacterial suspension, and excess liquid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

-

Preparation of Impregnated Discs : Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the Launaea nudicaulis extract dissolved in a suitable solvent (e.g., DMSO or methanol). The solvent is allowed to evaporate completely.

-

Disc Placement : The extract-impregnated discs, along with a negative control disc (impregnated with the solvent only) and a positive control disc (containing a standard antibiotic), are placed on the surface of the inoculated MHA plate using sterile forceps.

-

Incubation : The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone : Following incubation, the diameter of the clear zone of growth inhibition around each disc is measured in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the disc diffusion method for assessing the antibacterial activity of a plant extract.

Potential Mechanisms of Action

While the precise signaling pathways in Bacillus subtilis affected by Launaea nudicaulis extracts have not been elucidated, the antibacterial activity is likely attributable to the presence of various phytochemicals. Plant-derived compounds such as flavonoids, terpenoids, and alkaloids have been shown to exert their antimicrobial effects through several mechanisms. These can include:

-

Disruption of the Cell Membrane : Lipophilic compounds like terpenoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and eventual cell death.

-

Inhibition of Nucleic Acid Synthesis : Some flavonoids and alkaloids can interfere with the synthesis of DNA and RNA by inhibiting essential enzymes like DNA gyrase and RNA polymerase.

-

Inhibition of Protein Synthesis : These compounds can also bind to bacterial ribosomes, thereby inhibiting protein synthesis.

-

Enzyme Inhibition : Bioactive molecules from the plant extract can inhibit key bacterial enzymes involved in metabolic pathways crucial for survival.

Further research is required to identify the specific compounds in Launaea nudicaulis responsible for its anti-Bacillus subtilis activity and to delineate their exact mechanisms of action at the molecular level.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Unveiling the Launaea nudicaulis (L.) Hook medicinal bioactivities: phytochemical analysis, antibacterial, antibiofilm, and anticancer activities [frontiersin.org]

- 5. iscientific.org [iscientific.org]

Understanding the pharmacology of Nudicaucin A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on Nudicaucin A. A comprehensive review of publicly accessible scientific literature and chemical databases reveals that while the compound has been identified and characterized chemically, detailed pharmacological studies are not yet available. To fulfill the structural and content requirements of this guide, an illustrative example of a pharmacological profile for a related, hypothetical oleanane-type saponin (B1150181) is provided.

Introduction to this compound

This compound is a naturally occurring triterpenoid (B12794562) saponin isolated from the plant Hedyotis nudicaulis.[1] Saponins (B1172615) of this type, specifically those with an oleanane (B1240867) skeleton, are a diverse group of glycosides known for a wide array of biological activities.[1][2][3][4][5] Plants from the Hedyotis genus have a history of use in traditional medicine for treating conditions such as inflammation, infections, and cancer.[6][7][8] While the specific bioactivity of this compound remains to be elucidated, its structural class suggests potential for further pharmacological investigation.

Physicochemical Properties of this compound

The known quantitative data for this compound is limited to its basic chemical and physical properties.

| Property | Value | Reference |

| Chemical Formula | C46H72O17 | [1] |

| Molecular Weight | 897.07 g/mol | [1] |

| CAS Number | 211815-97-3 | [1] |

| Type | Oleanane-type Triterpenoid Saponin | [1] |

| Synonym | (3beta)-3-[(3-O-beta-D-Galactopyranosyl-alpha-L-arabinopyranosyl)oxy]-30-noroleana-12,20(29)-dien-28-oic acid beta-D-glucopyranosyl ester | [1] |

| Solubility | Soluble in DMSO | [1] |

| TLC Data (Rf) | 0.25 (75% MeOH); 0.15 (CHCl3: MeOH, 2:1) | [1] |

Pharmacology of this compound: Current Status

As of this review, there is no specific pharmacological data, including mechanism of action, signaling pathway involvement, or quantitative biological assay results, for this compound in the public domain. The subsequent sections will provide a hypothetical example based on the known pharmacology of related oleanane-type saponins to illustrate the expected data and analyses for such a compound.

Illustrative Example: The Pharmacology of "Saponin X"

The following sections are a hypothetical guide to the pharmacology of "Saponin X," an oleanane-type saponin structurally related to this compound.

Overview of Pharmacological Activity (Hypothetical)

Saponin X has demonstrated potent anti-inflammatory and cytotoxic activities in preclinical studies. Its primary mechanism of action is believed to be the inhibition of the pro-inflammatory NF-κB signaling pathway and the induction of apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins.

Quantitative Biological Data (Hypothetical)

| Assay | Cell Line / Model | Endpoint | Result (IC50 / EC50) |

| Cytotoxicity | A549 (Human Lung Carcinoma) | Cell Viability (MTT Assay) | 12.5 µM |

| Cytotoxicity | MCF-7 (Human Breast Cancer) | Cell Viability (MTT Assay) | 21.8 µM |

| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 8.2 µM |

| NF-κB Inhibition | HEK293T with NF-κB Luciferase Reporter | Luciferase Activity | 5.7 µM |

| Caspase-3 Activation | A549 Cells | Caspase-3 Activity | 15.1 µM |

Key Signaling Pathway: NF-κB Inhibition (Hypothetical)

Saponin X is hypothesized to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Protocols (Hypothetical Example)

Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Saponin X (e.g., 1, 5, 10, 25, 50 µM) or vehicle (0.1% DMSO). Cells are pre-incubated for 2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement (Griess Assay):

-

100 µL of cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

-

The plate is incubated at room temperature for 10 minutes, protected from light.

-

-

Data Acquisition: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve generated with sodium nitrite.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined using non-linear regression analysis.

Conclusion and Future Directions

This compound is a structurally characterized triterpenoid saponin from Hedyotis nudicaulis. While its chemical properties are known, its pharmacological profile is yet to be determined. Based on the broad bioactivities of related oleanane-type saponins, this compound represents a promising candidate for future research, particularly in the areas of anti-inflammatory and anticancer drug discovery. Elucidation of its specific mechanism of action, target identification, and in vivo efficacy are critical next steps for assessing its therapeutic potential.

References

- 1. New biofunctional effects of oleanane-type triterpene saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New biofunctional effects of oleanane-type triterpene saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hedyotis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Isolation of Nudicaucin A from Hedyotis nudicaulis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nudicaucin A is a triterpenoid (B12794562) saponin (B1150181) isolated from the whole plant of Hedyotis nudicaulis (family Rubiaceae). Triterpenoid saponins (B1172615) are a class of plant secondary metabolites known for a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound, enabling further investigation into its therapeutic potential. The methodology is based on the initial isolation and structural elucidation of Nudicaucins A, B, and C. While specific bioactivity data for this compound is still emerging, related triterpenoids from the Hedyotis genus have demonstrated cytotoxic effects, suggesting a potential area of investigation for this compound.[1]

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Material: Whole plants of Hedyotis nudicaulis.

-

Preparation: The plant material is air-dried and then pulverized to a coarse powder to increase the surface area for efficient extraction.

Extraction

-

The powdered plant material is subjected to extraction with methanol (B129727) (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

-

The crude methanolic extract is suspended in water and successively partitioned with n-butanol (n-BuOH).

-

The n-BuOH soluble fraction, which contains the triterpenoid saponins, is concentrated.

Chromatographic Purification

The n-BuOH fraction is subjected to multiple chromatographic steps to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: The n-BuOH fraction is applied to a silica gel column and eluted with a gradient of chloroform-methanol-water (CHCl₃-MeOH-H₂O) to yield several sub-fractions.

-

Reversed-Phase (ODS) Column Chromatography: Fractions containing this compound are further purified on an octadecylsilyl (ODS) column using a methanol-water (MeOH-H₂O) gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS column with a suitable solvent system (e.g., MeOH-H₂O) to yield pure this compound.

Data Presentation

Table 1: Summary of Chromatographic Steps for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica Gel | Gradient of CHCl₃-MeOH-H₂O | Initial fractionation of the n-BuOH extract. |

| Column Chromatography | ODS | Gradient of MeOH-H₂O | Further separation of this compound containing fractions. |

| Preparative HPLC | ODS | Isocratic or gradient MeOH-H₂O | Final purification to yield pure this compound. |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Potential Biological Activity Pathway

Given that triterpenoid saponins from the Hedyotis genus have shown cytotoxic effects, a possible mechanism of action for this compound could involve the induction of apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be investigated.

Caption: Potential apoptotic pathway induced by this compound.

References

Application Note & Protocol: Quantitative Analysis of Nudicaucin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaucin A is a complex diterpenoid glycoside with potential pharmacological activities that necessitate reliable and accurate quantitative methods for its analysis in various matrices, including plant extracts and biological fluids. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As specific analytical methods for this compound are not yet established in the literature, the following protocols are based on validated methods for structurally similar compounds, such as other diterpenoids and triterpenoid (B12794562) saponins (B1172615).[1][2][3] These methods serve as a robust starting point for method development and validation.

Analytical Methods Overview

The quantification of this compound can be approached using two primary analytical techniques: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity, particularly in complex matrices.

-

HPLC-UV: This technique is widely accessible and suitable for the quantification of this compound in samples where it is present at higher concentrations, such as in raw plant materials or formulated products.[4][5]

-

LC-MS/MS: This method offers superior sensitivity and specificity, making it the preferred choice for quantifying trace amounts of this compound in complex biological samples like plasma or tissue homogenates.[3]

Data Presentation: Comparative Method Parameters

The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods based on the analysis of structurally related diterpenoid and triterpenoid glycosides. These values provide a benchmark for the expected performance of a validated this compound quantification method.

Table 1: Hypothetical HPLC-UV Method Validation Parameters for this compound Quantification

| Parameter | Expected Performance | Reference Compounds |

| Linearity (r²) | > 0.999 | Hederacoside C, Oleanolic Acid[1] |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | Ginsenosides[6] |

| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | Ginsenosides[6] |

| Accuracy (Recovery %) | 95 - 105% | Oleanolic Acid[1] |

| Precision (RSD %) | < 5% | Hederacoside C[1] |

Table 2: Hypothetical LC-MS/MS Method Validation Parameters for this compound Quantification

| Parameter | Expected Performance | Reference Compounds |

| Linearity (r²) | > 0.995 | Andrographolide derivatives[3] |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 23-epi-26-deoxyactein[7] |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Andrographolide derivatives[3] |

| Accuracy (Recovery %) | 90 - 110% | Andrographolide derivatives[3] |

| Precision (RSD %) | < 15% | Andrographolide derivatives[3] |

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

1. Sample Preparation: Solid-Liquid Extraction

-

Drying and Grinding: Dry the plant material containing this compound at 40-50°C to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material.

-

Transfer to a conical flask and add 25 mL of methanol (B129727).

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Reconstitution: Dissolve the dried extract in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be:

-

0-5 min: 20% A

-

5-25 min: 20-80% A

-

25-30 min: 80% A

-

30-35 min: 80-20% A

-

35-40 min: 20% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-220 nm) is recommended.

-

Injection Volume: 10 µL.

-

Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound in Biological Fluids (Plasma) by LC-MS/MS

1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar diterpenoid glycoside not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (for cleanup and concentration):

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Method

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be:

-

0-1 min: 10% A

-

1-8 min: 10-90% A

-

8-10 min: 90% A

-

10-10.1 min: 90-10% A

-

10.1-12 min: 10% A

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: ESI in positive or negative ion mode (to be optimized for this compound).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined by infusing a pure standard of this compound.

-

Quantification: Generate a calibration curve by spiking known concentrations of this compound standard into a blank matrix (e.g., drug-free plasma). The concentration in the unknown samples is determined from this curve.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 5. tautobiotech.com [tautobiotech.com]

- 6. Simultaneous determination of triterpene saponins in ginseng drugs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Derivatization of Nudicaulin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization strategies for Nudicaulin A, a flavoalkaloid with potential therapeutic applications. The protocols are based on published biomimetic synthesis approaches and derivatization studies aimed at exploring its structure-activity relationship (SAR).

Introduction

Nudicaulins are a class of rare flavoalkaloid pigments first isolated from the Iceland poppy, Papaver nudicaule. Their unique structure, arising from the fusion of an anthocyanidin and an indole (B1671886) moiety, has attracted significant interest from synthetic chemists and pharmacologists. Recent studies have focused on the total synthesis of Nudicaulins and the generation of derivatives to evaluate their biological activities, including antiproliferative and cytotoxic effects. This document outlines the key synthetic and derivatization methodologies, along with protocols for assessing biological activity.

Synthesis of Nudicaulin Analogs

The synthesis of Nudicaulin analogs can be broadly categorized into two main approaches: the biomimetic total synthesis of the natural products Nudicaulin I and II, and the synthesis of aglycone derivatives with modifications on the flavonoid and indole scaffolds.

Biomimetic Total Synthesis of Nudicaulins I and II

A high-yield biomimetic synthesis of Nudicaulins I and II has been reported, proceeding through a cascade reaction between the anthocyanin orientalin and indole.[1][2][3][4] This approach is notable for its efficiency, achieving a 92% yield.[1][3][4]

Experimental Protocol: Biomimetic Synthesis of Nudicaulins I and II

-

Preparation of Reactants:

-

Dissolve orientalin (1 equivalent) in an appropriate aqueous buffer.

-

Prepare a solution of indole (excess, e.g., 10 equivalents) in a suitable solvent.

-

-

Reaction:

-

Combine the solutions of orientalin and indole.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change to yellow.[1]

-

-

Purification:

-

Purify the resulting Nudicaulins I and II using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

-

Synthesis of O-Methylated Nudicaulin Aglycon Derivatives

A strategy for the synthesis of O-methylated Nudicaulin aglycon derivatives has been developed to explore the impact of substitution patterns on biological activity.[5][6] This method involves the fusion of a permethylated anthocyanidin with various substituted indoles.[5][6]

Experimental Protocol: Synthesis of O-Methylated Nudicaulin Derivatives [6]

-

Preparation of Permethylated Anthocyanidin:

-

Synthesize 3,5,7,3',4'-penta-O-methylcyanidin from a suitable precursor like quercetin (B1663063) through a multi-step process involving reduction and methylation.

-

-

Fusion Reaction:

-

Dissolve 3,5,7,3',4'-penta-O-methylcyanidin (1 equivalent) in a 1:1 mixture of methanol (B129727) and water.

-

Adjust the pH of the solution to 2.5 by adding 0.1 M HCl.

-

Add a solution of the desired indole derivative (3.0–5.5 equivalents) in methanol.

-

Stir the reaction mixture for 2.5 hours at room temperature.

-

-

Work-up and Purification:

-

Stop the reaction by evaporating the methanol.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-methylated Nudicaulin derivative.

-

Derivatization Strategies

Derivatization of the Nudicaulin scaffold is a key strategy for investigating its structure-activity relationship (SAR) and optimizing its pharmacological properties.[5][6]

Key Derivatization Points:

-

Indole Moiety: The indole nitrogen and aromatic ring can be substituted with various functional groups to probe their influence on biological activity. A small library of derivatives with differently substituted indole units has been prepared.[5][6]

-

Flavonoid Moiety: The hydroxyl groups on the flavonoid core can be methylated or otherwise modified to alter the molecule's polarity and hydrogen-bonding capabilities.[5][6]

Biological Activity and Potential Signaling Pathways

Antiproliferative and Cytotoxic Activity

Synthetic O-methylated Nudicaulin derivatives have been evaluated for their antiproliferative and cytotoxic activities against various cancer cell lines.

Table 1: Bioactivity of O-Methylated Nudicaulin Derivatives [7]

| Compound | Cell Line | Activity |

| Nudicaulin Derivative 6 | HUVEC, K-562 | High antiproliferative activity |

| Nudicaulin Derivative 7 | K-562 | Activity similar to doxorubicin |

| Nudicaulin Derivative 8 | K-562 | Activity similar to doxorubicin |

| Nudicaulin Derivative 9 | K-562 | Activity similar to doxorubicin |

| Nudicaulin Derivative 10 | HUVEC, K-562 | High antiproliferative activity |

| Nudicaulin Derivative 11 | HUVEC, K-562 | High antiproliferative activity |